

# Crystallization methods for Azepane-1-carboxamide purification

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## Compound of Interest

Compound Name: Azepane-1-carboxamide

CAS No.: 67651-47-2

Cat. No.: B1599105

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Application Note: Crystallization & Purification Protocols for **Azepane-1-carboxamide**

## Executive Summary

**Azepane-1-carboxamide** (also known as N-carbamoylazepane or 1-carbamoylhexamethyleneimine) is a critical intermediate in the synthesis of sulfonylurea hypoglycemic agents (e.g., analogs of Tolazamide) and novel kinase inhibitors. While the synthesis often involves the reaction of azepane with nitrourea or cyanate salts, the resulting crude material frequently contains unreacted azepane (liquid), urea (solid), and inorganic byproducts.

This guide details two robust crystallization workflows designed to achieve >99.5% purity. We prioritize Ethanol/Water cooling crystallization for general purification and Ethyl Acetate/Heptane anti-solvent precipitation for removing lipophilic amine impurities.

## Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the foundation of this protocol. **Azepane-1-carboxamide** contains a polar urea moiety attached to a hydrophobic seven-membered azepane ring.

- Chemical Structure: A polar "head" (urea) and a lipophilic "tail" (azepane ring).

- Molecular Weight: 142.20 g/mol .[1]
- Physical State: White crystalline solid (Expected MP: ~100–115°C, based on piperidine analogs).
- Impurity Profile:
  - Azepane (Precursor): Liquid (BP 138°C), basic, soluble in organic solvents.
  - Urea (Reagent):[2][3][4] Solid, highly water-soluble.

## Solubility Screening Matrix

Solvent	Solubility (Cold)	Solubility (Hot)	Role in Protocol
Water	Moderate	High	Co-solvent (removes urea)
Ethanol (EtOH)	Good	Very High	Primary Solvent
Ethyl Acetate (EtOAc)	Low	Good	Primary Solvent (Method B)[5]
Heptane	Insoluble	Insoluble	Anti-solvent (removes azepane)
Dichloromethane	Moderate	High	Extraction Solvent

## Protocol A: Ethanol/Water Cooling Crystallization (Standard)

Best for: Removal of inorganic salts and excess urea.

Principle: The compound exhibits a steep solubility curve in aqueous ethanol. High temperature dissolves the target; cooling forces crystallization while polar impurities (urea) remain in the aqueous mother liquor.

## Step-by-Step Methodology

- Dissolution:

- Charge crude **Azepane-1-carboxamide** into a reactor.
- Add Ethanol (95%) at a ratio of 5 mL per gram of crude.
- Heat to 70°C (reflux) with agitation (200 RPM).
- Observation: If solids remain (likely inorganic salts), filter hot through a sintered glass funnel.
- Solvent Adjustment (The "Cloud Point"):
  - While maintaining 70°C, slowly add Deionized Water dropwise until a faint turbidity (cloudiness) persists.
  - Add just enough hot Ethanol to clarify the solution again (approx. 5-10% of initial volume).
  - Target Ratio: Final solvent composition should be approx. 80:20 EtOH:Water.
- Controlled Cooling:
  - Ramp down temperature to 25°C at a rate of 10°C/hour.
  - Seeding (Optional but Recommended): At 45°C, add 0.1 wt% pure seed crystals to induce uniform nucleation.
  - Once at 25°C, further cool to 0–5°C using an ice bath and hold for 2 hours.
- Isolation:
  - Filter the slurry using vacuum filtration.
  - Critical Wash: Wash the filter cake with cold (0°C) Ethanol/Water (50:50). This removes residual urea dissolved in the water fraction.
  - Dry in a vacuum oven at 45°C for 12 hours.

## Protocol B: Anti-Solvent Precipitation (EtOAc/Heptane)

Best for: Removal of unreacted Azepane (liquid amine).

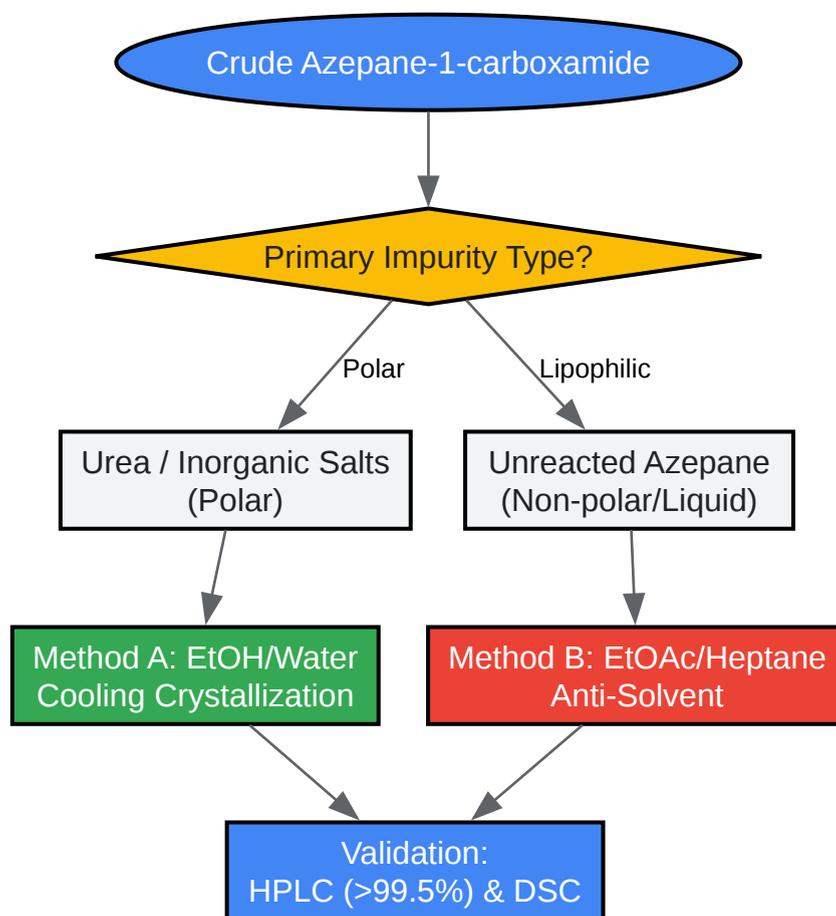
Principle: The urea product is insoluble in alkanes (heptane), whereas the unreacted azepane impurity is highly soluble in heptane. This method "washes away" the liquid precursor.

## Step-by-Step Methodology

- Dissolution:
  - Dissolve crude material in Ethyl Acetate (EtOAc) (7 mL/g) at 60°C.
  - Ensure complete dissolution.
- Anti-Solvent Addition:
  - Slowly add n-Heptane (warm, 40°C) to the stirring solution.
  - Ratio: Target a final EtOAc:Heptane ratio of 1:2.
  - Stop addition if heavy precipitation occurs immediately (oiling out risk).
- Crystallization:
  - Cool the mixture slowly to room temperature.
  - Stir for 4 hours. The product will crystallize as white needles/plates.
  - Note: The mother liquor will contain the unreacted azepane.
- Isolation & Wash:
  - Filter the solids.<sup>[6]</sup>
  - Critical Wash: Wash the cake vigorously with 100% n-Heptane. This physically displaces any mother liquor containing the liquid azepane impurity.
  - Dry under vacuum at 40°C.

## Process Visualization

The following diagrams illustrate the decision logic and the specific workflow for Method A.



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Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.



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Figure 2: Workflow for Method A (EtOH/Water Crystallization).

## Analytical Validation & Troubleshooting

### Quality Control Parameters

- HPLC: C18 Column, Mobile Phase Acetonitrile:Water (gradient). **Azepane-1-carboxamide** is UV active (low wavelength, ~210 nm) due to the amide bond, though detection may require Refractive Index (RI) or ELSD if UV response is weak.
- Melting Point: Expect sharp endotherm. Broadening >2°C indicates residual solvent or azepane.
- <sup>1</sup>H NMR: Diagnostic peaks:
  - Azepane ring protons: Multiplets at ~1.5–1.8 ppm and ~3.4 ppm.
  - Urea NH<sub>2</sub> protons: Broad singlet at ~4.0–6.0 ppm (solvent dependent).

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
"Oiling Out"	Cooling too fast or water added too quickly.	Re-heat to dissolve oil. Add seed crystals. Cool at 5°C/hr.
Low Yield	Too much solvent (EtOH).	Concentrate mother liquor by 30% and re-cool.
Amine Odor	Residual Azepane.	Wash filter cake with Heptane (Method B) or recrystallize again.

## References

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